molecular formula C20H27N3O4 B2880910 Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate CAS No. 1986367-38-7

Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

Cat. No.: B2880910
CAS No.: 1986367-38-7
M. Wt: 373.453
InChI Key: JRUGZVPJZCERFF-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with a tert-butyl ester and a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the oxadiazole to the piperidine ring: This step involves the alkylation of the piperidine nitrogen with a suitable oxadiazole derivative, often using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

    Introduction of the tert-butyl ester: The final step is the esterification of the piperidine carboxylic acid with tert-butyl alcohol, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxyphenyl group can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common bases used for nucleophilic substitution reactions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxyphenyl group might yield a quinone derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties, which can mimic other functional groups in biological systems.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but features an aminomethyl group instead of the oxadiazole ring.

    Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.

Uniqueness

The presence of the 1,2,4-oxadiazole ring in tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate distinguishes it from similar compounds. This ring system imparts unique chemical properties, such as increased stability and the ability to participate in diverse chemical reactions, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

tert-butyl 4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)26-19(24)23-11-9-14(10-12-23)13-17-21-18(22-27-17)15-5-7-16(25-4)8-6-15/h5-8,14H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUGZVPJZCERFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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